Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568214
InChI: InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
SMILES: CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

CAS No.:

Cat. No.: VC13568214

Molecular Formula: C12H12FNO2

Molecular Weight: 221.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate -

Specification

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
IUPAC Name ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3
Standard InChI Key FYDMISYFTZPLJO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F
Canonical SMILES CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F

Introduction

Structural and Molecular Characteristics

Indole derivatives are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrrole ring. Substitutions on the indole scaffold significantly influence electronic distribution, reactivity, and biological activity. For ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate, the fluorine atom at position 4 introduces electronegativity, while the methyl group at position 7 contributes steric bulk and lipophilicity. The ethyl ester at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications.

Molecular Formula and Key Properties

The molecular formula of ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is C₁₂H₁₂FNO₂, with a molecular weight of 221.23 g/mol. While experimental data for this exact compound are sparse, analogs such as ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate (CAS 913287-14-6) provide a reference framework . Key properties inferred from structural analogs include:

PropertyValue/Description
Density~1.4–1.5 g/cm³ (estimated)
Boiling Point~400–435°C (extrapolated)
LogP (Partition Coefficient)~3.4–3.6 (similar to nitro analog)
SolubilityLow in water; soluble in DMSO, DMF

The fluorine atom’s electronegativity increases polarization of the indole ring, potentially enhancing binding interactions with biological targets.

Synthetic Routes and Optimization

The synthesis of ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate can be approached through classical indole synthesis methodologies, adapted to accommodate fluorine and methyl substituents.

Fischer Indole Synthesis

The Fischer indole synthesis, involving the cyclization of aryl hydrazines with carbonyl compounds, is a viable route. For example:

  • Hydrazine Formation: React 4-fluoro-7-methylphenylhydrazine with ethyl pyruvate.

  • Cyclization: Acid-catalyzed cyclization (e.g., HCl, ethanol) to form the indole core.

  • Esterification: Ethyl ester introduction via reaction with ethanol under acidic conditions.

Bartoli Indole Synthesis

This method employs nitroarenes and vinyl Grignard reagents:

  • Nitroarene Preparation: 4-Fluoro-7-methylnitrobenzene as the starting material.

  • Grignard Addition: Reaction with vinyl magnesium bromide to form the indole skeleton.

  • Esterification: As above.

Challenges in Fluorination and Methylation

  • Fluorination: Direct fluorination at position 4 may require directed ortho-metalation (DoM) strategies or halogen exchange (Halex) reactions .

  • Methylation: The methyl group at position 7 can be introduced via Friedel-Crafts alkylation or using methylating agents like methyl iodide .

Physicochemical and Spectroscopic Properties

Spectroscopic Data (Inferred from Analogs)

  • IR Spectroscopy:

    • C=O stretch (ester): ~1720 cm⁻¹.

    • N-H stretch (indole): ~3400 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR:

      • Indole H-3: δ ~7.2–7.5 ppm (doublet, J = 8 Hz).

      • Methyl group (position 7): δ ~2.4 ppm (singlet).

    • ¹³C NMR:

      • Ester carbonyl: δ ~165 ppm.

      • Fluorine-coupled carbons: δ ~155 ppm (C-4) .

Thermal Stability

Analogous compounds like ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate exhibit thermal stability up to ~200°C, with decomposition occurring at higher temperatures.

Applications in Organic Synthesis

Building Block for Heterocycles

The ester group allows conversion to carboxylic acids or amides, enabling synthesis of:

  • Indole-2-carboxamides: Via coupling with amines.

  • Knoevenagel Adducts: For functionalized indole derivatives .

Catalysis and Green Chemistry

Ionic liquid-mediated reactions, as described in Royal Society of Chemistry protocols, could optimize synthesis efficiency and sustainability .

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